molecular formula C17H19NO3 B5888954 N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide

N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide

Cat. No.: B5888954
M. Wt: 285.34 g/mol
InChI Key: UNYCTCQOEGAHNT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide typically involves the reaction of chromene derivatives with cyclohexyl and methyl amines. One common method includes the condensation of 2-oxochromene-3-carboxylic acid with N-cyclohexyl-N-methylamine under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
  • N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide

Comparison: N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the presence of the cyclohexyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(13-8-3-2-4-9-13)16(19)14-11-12-7-5-6-10-15(12)21-17(14)20/h5-7,10-11,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYCTCQOEGAHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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